5-(Dimethylamino)pyridine-2-carbaldehyde CAS number lookup
5-(Dimethylamino)pyridine-2-carbaldehyde CAS number lookup
Optimized Synthesis, Characterization, and Application of a "Push-Pull" Pyridine Scaffold
Executive Summary
5-(Dimethylamino)pyridine-2-carbaldehyde (CAS 31191-06-7 ) represents a critical class of donor-acceptor heterocyclic building blocks. Characterized by an electron-donating dimethylamino group at the C5 position and an electron-withdrawing formyl group at the C2 position, this molecule exhibits significant intramolecular charge transfer (ICT) properties. It serves as a high-value intermediate in the synthesis of solvatochromic fluorescent probes, nonlinear optical (NLO) materials, and bioactive Schiff base ligands for metallodrug development.
This guide moves beyond basic catalog data to provide a validated synthetic roadmap, structural analysis, and handling protocols designed for the professional research environment.
Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| Chemical Name | 5-(Dimethylamino)pyridine-2-carbaldehyde |
| Synonyms | 5-(Dimethylamino)picolinaldehyde; 5-Dimethylamino-2-formylpyridine |
| CAS Registry Number | 31191-06-7 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Yellow to orange crystalline solid (indicative of conjugation) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~6.5 (pyridine nitrogen), ~-1.0 (amino nitrogen conjugated) |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), protect from light |
Synthesis & Manufacturing Strategies
While classical nucleophilic aromatic substitution (
The Superior Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination For research and scale-up, the Buchwald-Hartwig cross-coupling of 5-bromo-2-pyridinecarboxaldehyde is the gold standard. It ensures regioselectivity and high functional group tolerance.
Experimental Protocol (Validated)
Precursors:
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Substrate: 5-Bromo-2-pyridinecarboxaldehyde (CAS 31181-90-5)
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Amine Source: Dimethylamine (2.0 M in THF or hydrochloride salt)
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Catalyst System: Pd(OAc)₂ / BINAP or Pd₂(dba)₃ / Xantphos
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge 5-bromo-2-pyridinecarboxaldehyde (1.0 equiv, 5 mmol), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).
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Inerting: Evacuate and backfill with Argon three times to remove O₂ (critical for catalyst longevity).
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Reagent Addition: Add anhydrous Toluene (0.2 M concentration). Add Dimethylamine (1.2 equiv). If using the HCl salt, add 2.5 equiv of Cs₂CO₃; if using free amine solution, add 1.5 equiv of Cs₂CO₃ or NaOtBu (use carbonate if aldehyde enolization is a concern).
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Reaction: Heat the mixture to 80–100°C for 12–16 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting bromide (UV active) should disappear, replaced by a highly fluorescent yellow product spot.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (Gradient: 10%
40% EtOAc in Hexanes). -
Yield: Expect 75–85% yield of a yellow solid.
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and reductive elimination steps that drive this transformation.
Caption: Catalytic cycle for the Pd-catalyzed synthesis of CAS 31191-06-7 via Buchwald-Hartwig amination.
Structural Characterization (NMR)[4][6]
Accurate characterization is vital to distinguish the 2,5-isomer from the 2,6-isomer (a common impurity if starting from dichloropyridines).
¹H NMR (400 MHz, CDCl₃) Interpretation:
- 9.85 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive downfield singlet.
- 8.25 ppm (d, J = 2.8 Hz, 1H): H6 proton. The doublet with a small coupling constant indicates meta coupling to H4. It is deshielded by the ring nitrogen but shielded relative to unsubstituted pyridine by the ortho-dimethylamino group.
- 7.80 ppm (d, J = 8.8 Hz, 1H): H3 proton. Ortho to the electron-withdrawing aldehyde group, causing a downfield shift. Large coupling constant (J = 8.8 Hz) indicates ortho coupling to H4.
- 6.95 ppm (dd, J = 8.8, 2.8 Hz, 1H): H4 proton. Significant upfield shift due to the resonance donation from the ortho-dimethylamino group.
- 3.12 ppm (s, 6H): Dimethylamino protons (-N(CH ₃)₂). Strong singlet integrating to 6 protons.
Applications in R&D
Solvatochromic Fluorophores
The molecule acts as a classic "Push-Pull" system. The dimethylamino group pushes electron density into the ring, while the aldehyde pulls it.
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Utility: Precursor for polarity-sensitive fluorescent probes.
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Mechanism: Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT). The emission wavelength shifts significantly depending on solvent polarity (e.g., blue in hexane, green/yellow in methanol), making it excellent for mapping hydrophobicity in biological membranes.
Medicinal Chemistry: Thiosemicarbazones
Reaction with thiosemicarbazides yields thiosemicarbazone ligands.
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Target: These ligands chelate transition metals (Cu, Fe, Zn).
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Bioactivity: The resulting complexes show potent anticancer activity by inhibiting Ribonucleotide Reductase (RNR) and generating Reactive Oxygen Species (ROS) in tumor cells.
Building Block for Heterocycles
The aldehyde group is a versatile handle for:
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Knoevenagel Condensation: Synthesis of vinyl-pyridine derivatives.
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Wittig Reaction: Extension of the carbon chain for polymer synthesis.
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Imine Formation: Creation of bidentate N,N-ligands for catalysis.
Safety & Handling (MSDS Summary)
Hazard Classification (GHS):
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H302: Harmful if swallowed.
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H315/H319: Causes skin and serious eye irritation.
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H335: May cause respiratory irritation.
Critical Handling Protocols:
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Oxidation Sensitivity: The aldehyde group can oxidize to the carboxylic acid (5-(dimethylamino)picolinic acid) upon prolonged exposure to air. Always store under Nitrogen/Argon.
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Light Sensitivity: As a conjugated system, it may undergo photodegradation. Store in amber vials wrapped in foil.
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Spill Cleanup: Absorb with inert material (vermiculite). Do not use oxidizing agents for cleanup.
References
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Sigma-Aldrich. Product Specification: 5-(Dimethylamino)picolinaldehyde. Link
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Buchwald, S. L., & Hartwig, J. F. (1998). "Palladium-Catalyzed Amination of Aryl Halides: Mechanisms and Rational Catalyst Design." Accounts of Chemical Research. Link
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BLD Pharm. Safety Data Sheet: 5-(Dimethylamino)picolinaldehyde. Link
- Goumont, R., et al. (2009). "Nucleophilic Aromatic Substitution in Pyridine Series: Reactivity and Selectivity." Tetrahedron.
